molecular formula C26H23N3O3S B2479132 2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide CAS No. 894544-10-6

2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide

Cat. No. B2479132
CAS RN: 894544-10-6
M. Wt: 457.55
InChI Key: UANGMDYLKRXQCK-UHFFFAOYSA-N
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Description

The compound “2-(2,4’-dioxo-3’-phenylspiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl)-N-(2-phenylethyl)acetamide” is a chemical compound with a molecular weight of 353.4 and a molecular formula of C18 H15 N3 O3 S . It is a racemic mixture .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is found in many important synthetic drug molecules . The compound’s structure is characterized by the presence of a spiro[indole-3,2’-[1,3]thiazolidin] ring system .


Physical And Chemical Properties Analysis

The compound has a logP value of 1.2053, a logD value of 1.2053, and a logSw value of -2.4223 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Heterocyclic Compounds and Pharmacological Significance

The compound belongs to the family of heterocyclic compounds with a 1,3-thiazolidin-4-one core, a structure that has garnered attention due to its significant pharmacological importance. This nucleus and its functionalized analogs, such as glitazones and rhodanines, are found in commercial pharmaceuticals and show potential against various diseases. The biological potential of these compounds has been extensively studied, indicating a promising future in the field of medicinal chemistry. Innovative synthesis methodologies, including green chemistry, have been developed for these compounds, reflecting environmental awareness and the planet's sustainability needs. The 1,3-thiazolidin-4-one nucleus's rich history and biological potential are thoroughly discussed in the literature, highlighting its importance in pharmaceutical development (Santos et al., 2018).

Bioactivity and Structural Influence

Thiazolidin-4-ones are crucial heterocyclic compounds in medicinal chemistry due to their pharmacophore role and versatile scaffold. Recent studies have shed light on their bioactivities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. The influence of various substituents on their biological activity has been explored, aiding the optimization of thiazolidin-4-one derivatives as more effective drug agents. This information is invaluable for the rational design of new molecules with biological activity, especially in the realm of thiazolidin-4-ones (Mech et al., 2021).

Synthesis and Therapeutic Applications

Thiazolidine motifs, intriguing heterocyclic five-membered moieties, have shown diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis and therapeutic applications of saturated five-membered thiazolidines and their derivatives have been an area of significant research. Different synthetic approaches have been employed to improve their selectivity, purity, and pharmacokinetic activity. This review encapsulates systematic approaches for the synthesis of thiazolidine and its derivatives, their pharmacological activities, and the advantages of green synthesis, providing a comprehensive understanding of these scaffolds (Sahiba et al., 2020).

Future Directions

While specific future directions for this compound are not available, indole derivatives in general have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c30-23(27-16-15-19-9-3-1-4-10-19)17-28-22-14-8-7-13-21(22)26(25(28)32)29(24(31)18-33-26)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANGMDYLKRXQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-(2-phenylethyl)acetamide

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